molecular formula C17H20N8O B6461218 1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole CAS No. 2549004-02-4

1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole

Cat. No.: B6461218
CAS No.: 2549004-02-4
M. Wt: 352.4 g/mol
InChI Key: MLZRRGSPOJNJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a heterocyclic molecule featuring a fused triazolo-pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole moiety and a methyl-substituted pyrazole group. The compound’s structural complexity arises from its fused triazole and pyridazine rings, which confer unique electronic and steric properties, and the octahydropyrrolo-pyrrole system, which may enhance solubility and bioavailability compared to planar aromatic systems .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-11-19-20-15-3-4-16(21-25(11)15)23-7-13-9-24(10-14(13)8-23)17(26)12-5-18-22(2)6-12/h3-6,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZRRGSPOJNJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazolo-Triazolo-Pyrimidine/Pyridazine Families

The compound shares structural motifs with pyrazolo-triazolo-pyrimidine derivatives reported in , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) . Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Synthesis Pathway
Target Compound Triazolo[4,3-b]pyridazine Octahydropyrrolo-pyrrole, methyl-pyrazole Likely involves coupling of triazolo-pyridazine with pyrrolo-pyrrole via carbonyl linkage
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) Triazolo[1,5-c]pyrimidine Pyrazole ring fused to triazole-pyrimidine Isomerization from triazolo[4,3-c]pyrimidine under acidic conditions
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (3) Pyrazolo[3,4-d]pyrimidine Hydrazine substituent Derived from imidoformate precursors via cyclization

Key Differences :

  • The octahydropyrrolo-pyrrole moiety introduces a saturated bicyclic structure, which may reduce metabolic degradation compared to fully aromatic systems in analogues like compound 3 .
Bioactivity and Virtual Screening Comparisons

highlights Chemical Space Docking as a method to prioritize compounds with high binding affinity. While specific data for the target compound is unavailable, its structural features suggest it may outperform simpler triazolo-pyrimidines in docking simulations due to:

Triazolo-pyridazine’s electron-deficient nature , which could strengthen π-π stacking interactions in hydrophobic binding sites .

However, also notes that overly complex structures (e.g., those with multiple fused rings) may be filtered out during virtual screening due to poor solubility or synthetic feasibility, a risk for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.